molecular formula C12H21F5O B1611787 (S)-(-)-1,1,1,2,2-Pentafluorododecan-3-ol CAS No. 307531-78-8

(S)-(-)-1,1,1,2,2-Pentafluorododecan-3-ol

Cat. No. B1611787
M. Wt: 276.29 g/mol
InChI Key: YFCKZQQCWZNEFP-JTQLQIEISA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties. These properties can often be found in chemical databases .

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

(3S)-1,1,1,2,2-pentafluorododecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F5O/c1-2-3-4-5-6-7-8-9-10(18)11(13,14)12(15,16)17/h10,18H,2-9H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCKZQQCWZNEFP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584192
Record name (3S)-1,1,1,2,2-Pentafluorododecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1,1,1,2,2-Pentafluorododecan-3-OL

CAS RN

307531-78-8
Record name (3S)-1,1,1,2,2-Pentafluoro-3-dodecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307531-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1,1,1,2,2-Pentafluorododecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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